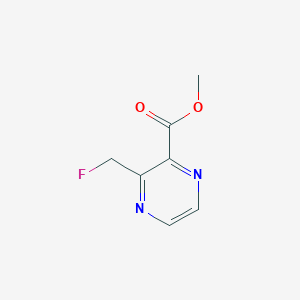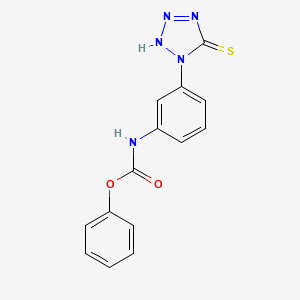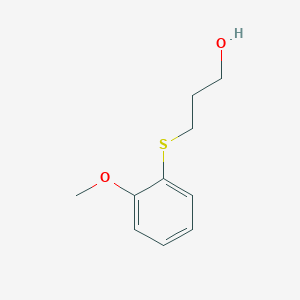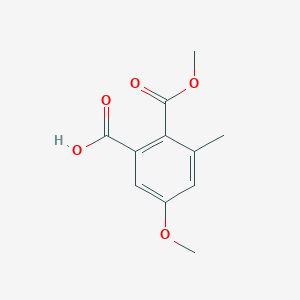
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid is an organic compound with a complex structure that includes a methoxy group, a methoxycarbonyl group, and a methyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoic acid core: This can be achieved through the Friedel-Crafts acylation of a suitable aromatic compound.
Introduction of the methoxy group: This step often involves the methylation of a hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Addition of the methoxycarbonyl group: This can be done through esterification reactions using methanol and a suitable acid catalyst.
Methylation of the aromatic ring: This step can be achieved using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
科学研究应用
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.
3-Methylbenzoic acid: Similar structure but lacks the methoxy and methoxycarbonyl groups.
2-Methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.
Uniqueness
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid is unique due to the presence of all three functional groups (methoxy, methoxycarbonyl, and methyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H12O5 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
5-methoxy-2-methoxycarbonyl-3-methylbenzoic acid |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(15-2)5-8(10(12)13)9(6)11(14)16-3/h4-5H,1-3H3,(H,12,13) |
InChI 键 |
RLRPYPFZNBJMEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)OC)C(=O)O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(3-aminophenoxy)propyl]-N,N-diethylamine](/img/structure/B8371165.png)
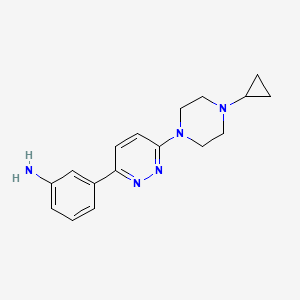
![4-phenyl-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene](/img/structure/B8371179.png)
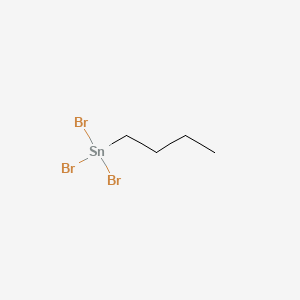
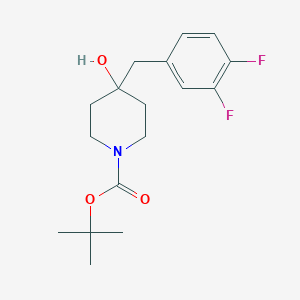
![[4-(2-Methylphenoxy)phenyl]methanol](/img/structure/B8371219.png)
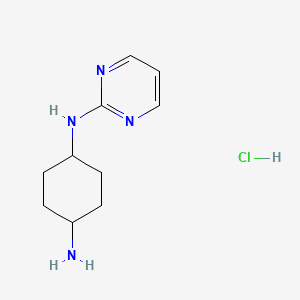
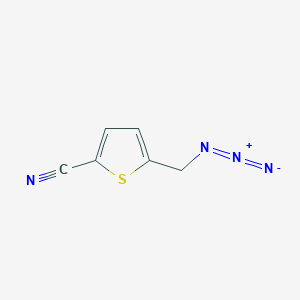
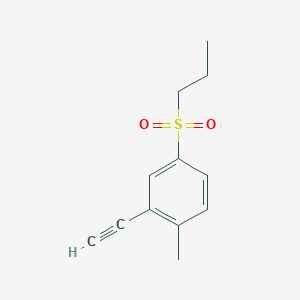
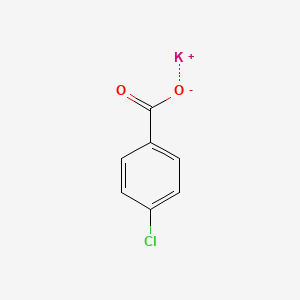
![Methyl 2-[4-(bromomethyl)-2,6-difluoro-phenyl]propionate](/img/structure/B8371250.png)
